Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517557
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

CAS No.:

Cat. No.: VC13517557

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3
Standard InChI Key GGTYYYZFCWRSSG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[3.3.1]nonane framework, a bridged bicyclic system containing a nine-membered ring with two bridgehead nitrogen atoms. The tert-butyl ester group at position 9 and the hydroxyl group at position 3 are critical functional groups influencing its reactivity and biological activity. The IUPAC name, tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate, reflects this arrangement.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_{3}
Molecular Weight241.33 g/mol
SMILES NotationCC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
InChI KeyGGTYYYZFCWRSSG-UHFFFAOYSA-N
PubChem CID58414822

The tert-butyl group enhances steric bulk, improving metabolic stability, while the hydroxyl group enables hydrogen bonding, critical for interactions with biological targets.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the tert-butyl group (δ ~1.4 ppm) and the hydroxyl proton (δ ~2.1 ppm), while the 13C^{13}\text{C}-NMR shows carbonyl carbon resonance at δ ~170 ppm. High-resolution MS analysis aligns with the theoretical molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step reactions starting from bicyclic precursors. A common approach includes:

  • Hydrogenation of Precursors: Reduction of ketone intermediates using catalysts like palladium on carbon.

  • Protection Reactions: Introduction of the tert-butyloxycarbonyl (Boc) group via di-tert-butyl dicarbonate under basic conditions .

  • Deprotection and Functionalization: Selective removal of protecting groups to introduce the hydroxyl moiety.

For example, a related compound, endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester, is synthesized by hydrogenating a ketone precursor followed by Boc protection.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1H2\text{H}_2, Pd/C, methanol75%
2Boc2_2O, DIPEA, DCM, 20°C82%

Optimization Challenges

Key challenges include achieving regioselectivity in hydroxylation and minimizing side reactions during Boc protection. Solvent choice (e.g., dichloromethane) and base selection (e.g., diisopropylamine) significantly impact yields .

CompoundTargetIC50_{50} (nM)
ARN19689 (pyrazole derivative) NAAA0.042
Tert-butyl 3-hydroxy derivative SERT, NET, DAT10–100

Neuropharmacological Applications

By inhibiting neurotransmitter reuptake, this compound class enhances synaptic monoamine levels, addressing pathologies like major depressive disorder and neuropathic pain . Preclinical studies suggest improved efficacy over traditional tricyclic antidepressants due to reduced off-target effects .

Related Compounds and Structural Analogues

tert-Butyl 9-Hydroxy-3-Azabicyclo[3.3.1]nonane-3-Carboxylate

This positional isomer exhibits similar molecular weight (239.31 g/mol) but differs in the placement of the hydroxyl and Boc groups, leading to distinct pharmacokinetic profiles .

Hydroxymethyl and Amino Derivatives

Substituting the hydroxyl group with hydroxymethyl (-CH2OH\text{-CH}_2\text{OH}) or amino (-NH2\text{-NH}_2) groups alters binding affinities. For instance, tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate shows enhanced blood-brain barrier penetration.

Table 4: Structural Modifications and Effects

DerivativeModificationBioactivity Change
3-HydroxymethylIncreased polarityImproved CNS penetration
3-AminoBasic side chainEnhanced transporter affinity

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing selective reuptake inhibitors. Structure-activity relationship (SAR) studies focus on modifying the hydroxyl group and bicyclic core to optimize potency and selectivity .

Prodrug Development

Esterification of the hydroxyl group improves oral bioavailability, enabling prodrug strategies. For example, acetylated derivatives demonstrate prolonged plasma half-lives in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator